molecular formula C11H10O4 B087864 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid CAS No. 14939-91-4

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid

Cat. No. B087864
CAS RN: 14939-91-4
M. Wt: 206.19 g/mol
InChI Key: KPDOZWMLNDDCDJ-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid” is a chemical compound with the molecular formula C11H10O4 . It has an average mass of 206.195 Da and a monoisotopic mass of 206.057907 Da .


Molecular Structure Analysis

The molecule contains a total of 26 bonds, including 16 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 2 aromatic ethers .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C11H10O4. Its average mass is 206.195 Da and its monoisotopic mass is 206.057907 Da .

Scientific Research Applications

Crystallography and Structural Analysis

The structure of this compound has been elucidated using techniques such as 2D-NMR spectra, mass spectrum, and single crystal X-ray crystallography . This detailed structural information is crucial for understanding the compound’s properties and potential applications .

Synthesis of Novel Isoflavone

This compound has been used in the synthesis of a novel isoflavone . Isoflavones are a class of organic compounds, many of which have been found to possess potent biological activities, including anti-inflammatory, antioxidant, and anticancer effects .

Inhibition and Docking Studies on IKKβ

The synthesized isoflavone has been studied for its inhibitory effects on IKKβ . IKKβ is a protein kinase that plays a key role in the NF-κB signaling pathway, which is involved in immune responses, inflammation, and cell survival .

Urease Inhibitory Activity

A copper (II) complex of this compound has been synthesized and studied for its urease inhibitory activity . Urease is an enzyme that catalyzes the hydrolysis of urea, and its inhibition can be useful in the treatment of certain infections and diseases .

Fluorescence Spectral Studies

The interaction between this compound and other substances can be studied using fluorescence spectral techniques . These studies can provide valuable insights into the compound’s behavior and interactions at the molecular level .

Potential Use as Immunomodulators

Compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group, such as this compound, have been suggested as potentially useful immunomodulators . Immunomodulators are substances that help to regulate or normalize the immune system, and they can be used in the treatment of various immune-related diseases .

properties

IUPAC Name

(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c12-11(13)4-2-8-1-3-9-10(7-8)15-6-5-14-9/h1-4,7H,5-6H2,(H,12,13)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDOZWMLNDDCDJ-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the copper(II) complex of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid interact with urease?

A: While the exact mechanism of interaction isn't fully elucidated in the provided abstracts, research suggests that the copper(II) complex of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid exhibits urease inhibitory activity. [, ] This likely involves the complex binding to the urease enzyme, potentially at its active site, thereby hindering its catalytic function. Further research, including enzyme kinetics studies and structural analysis of the enzyme-inhibitor complex, would be needed to fully characterize the interaction mechanism.

Q2: What spectroscopic techniques were employed to study the interaction between the copper(II) complex and urease?

A: One of the provided research articles employed fluorescence spectroscopy to investigate the interaction between the copper(II) complex of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid and urease. [] This technique is particularly useful for studying molecular interactions as it allows researchers to observe changes in fluorescence emission upon binding. By analyzing these changes, information about the binding affinity, stoichiometry, and potential binding sites can be obtained.

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